1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-quinolin-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-15-10-8-13(16-9-4-7-14(16)17)11-5-2-3-6-12(11)15/h2-3,5-6,13H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHGYKGRCPZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one typically involves the reaction of quinoline derivatives with pyrrolidinone under specific conditions. One common method involves the use of N-alkoxycyclopropyl-2-haloanilines as starting reagents . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid monohydrate and solvents like ethanol or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features
Key Substituents and Conformational Analysis
- Target Compound: The 1-methyl group on the tetrahydroquinoline nitrogen and the pyrrolidin-2-one ring create a dihedral angle of 88.37° between the two rings, favoring charge delocalization due to partial double-bond character in the N–C bridge (1.349 Å vs. typical C–N single bond of 1.47 Å) .
- Analogues: 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58): Replaces pyrrolidin-2-one with a piperidine ring, altering steric and electronic profiles . Fluoro-Substituted Derivatives: Introduction of a 6-fluoro group (e.g., 1-[(2S,4R)-6-fluoro-2-methyl-tetrahydroquinolin-4-yl]pyrrolidin-2-one) enhances hydrogen bonding via N–H⋯O and C–H⋯F interactions, improving crystallinity . Furan-2-yl Derivatives: Compounds like 1-[2-(furan-2-yl)-6-methyl-tetrahydroquinolin-4-yl]pyrrolidin-2-one exhibit modified π-π stacking due to planar furan substituents .
Table 1: Structural Comparison
Physicochemical Properties
- Target Compound : Melting point ranges depend on stereochemistry; the 6-fluoro derivative crystallizes in orthorhombic P2₁2₁2₁ with a density of 1.342 g/cm³ .
- Analogues: Methoxy/Chloro Derivatives: Methoxy-substituted compounds (e.g., 6-methoxy-tetrahydroquinoline derivatives) show lower melting points (165–167°C) compared to iodo-substituted analogues (190–192°C) due to halogen bulk . Antioxidant Analogues: Thioxothiazolidin-4-one hybrids exhibit higher solubility in polar solvents due to sulfur and oxygen heteroatoms .
Table 3: Physicochemical Data
Biological Activity
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS No. 146041-88-5) is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O
- Molecular Weight : 230.31 g/mol
- Boiling Point : Approximately 396.1 °C .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Pharmacological Effects
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress .
- Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotective effects, potentially beneficial in neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives of tetrahydroquinoline have shown antimicrobial properties against various pathogens .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways.
- Free Radical Scavenging : Its structure allows it to act as a free radical scavenger, reducing oxidative damage in cells.
Case Studies and Experimental Evidence
Several studies have investigated the biological activities of related compounds and their implications for health:
Q & A
Basic Research Question
- ¹H NMR : Confirms regiochemistry and substituent positions. For example, methyl groups on the tetrahydroquinoline ring appear as singlets near δ 1.2–1.5 ppm, while pyrrolidinone protons resonate as multiplets at δ 2.5–3.5 ppm .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks). Discrepancies >2 ppm suggest impurities .
- X-ray crystallography : Resolves stereochemistry and crystal packing. A triclinic system (space group P1) with unit cell parameters (a = 13.516 Å, b = 14.193 Å) was reported for a structurally similar compound .
What are the typical purification methods employed after synthesis, and how do they impact yield and purity?
Basic Research Question
- Column chromatography : Most common; silica gel with gradient elution (hexane/ethyl acetate) achieves >95% purity but reduces yields (50–70%) due to adsorption losses .
- Recrystallization : Suitable for crystalline intermediates (e.g., brominated derivatives). Ethanol/water mixtures improve crystal quality but may retain solvent traces .
- HPLC : Reserved for enantiomeric separation (chiral columns), though costly for large-scale use .
How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
Advanced Research Question
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring-flipping in tetrahydroquinoline).
- Deuterated solvents : DMSO-d₆ or CDCl₃ shifts proton signals predictably, aiding assignment .
- 2D NMR (COSY, HSQC) : Correlates coupling between adjacent protons and carbons. For example, HSQC confirmed pyrrolidinone C=O (δ 175 ppm) connectivity in a related compound .
What strategies are used to modify the core structure to enhance biological activity, and how are these modifications validated?
Advanced Research Question
- Substituent introduction : Electron-withdrawing groups (e.g., nitro at C-6) enhance electrophilicity, potentially improving receptor binding. Synthesized via bromination (NBS/DMF) followed by Suzuki coupling .
- Bioisosteric replacement : Replacing pyrrolidinone with oxadiazole improves metabolic stability. Validated via:
- MTT assays : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values).
- Molecular docking : Predicts binding affinity to targets (e.g., kinase domains) .
What computational or crystallographic methods are employed to study the compound's conformation and interaction with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates optimized geometries and electrostatic potential surfaces. For example, DFT revealed a 20° dihedral angle between tetrahydroquinoline and pyrrolidinone planes, influencing solubility .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with cytochrome P450). A 100-ns MD simulation showed hydrogen bonding between pyrrolidinone C=O and Arg125 residue .
- X-ray crystallography : A monohydrate crystal (Z = 4, V = 2530 ų) confirmed intramolecular H-bonding between water and the oxadiazole ring in a derivative .
How do reaction mechanisms differ when using sodium triacetoxyborohydride (STAB) versus other reducing agents in reductive amination?
Advanced Research Question
- STAB : Selective for imine reduction; acetic acid protonates intermediates, minimizing over-reduction. Ideal for sterically hindered amines (e.g., tetrahydroquinoline derivatives) .
- NaBH₃CN : Requires anhydrous conditions and higher temperatures, increasing epimerization risk.
- Comparison : STAB gives higher yields (75–85%) for 1,2,3,4-tetrahydroquinoline derivatives compared to NaBH₄ (50–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
